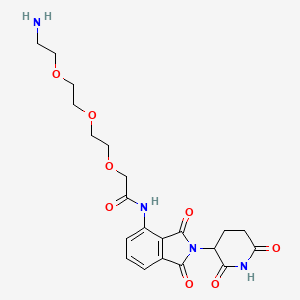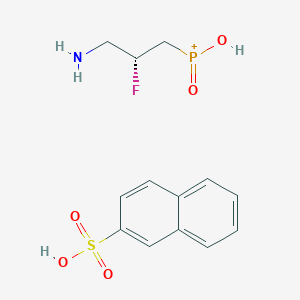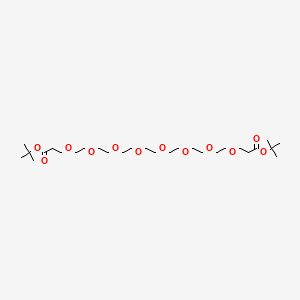
Pomalidomide-amino-PEG3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-amino-PEG3-NH2 : est un composé synthétique qui sert de conjugué ligand-lieur d’E3 ligase. Il intègre un ligand de la céréblone basé sur la pomalidomide et un lieur de polyéthylène glycol (PEG). Ce composé est principalement utilisé dans la synthèse des chimères de ciblage de la protéolyse (PROTAC), qui sont conçues pour dégrader sélectivement les protéines cibles en exploitant le système ubiquitine-protéasome .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du pomalidomide-amino-PEG3-NH2 implique la conjugaison de la pomalidomide avec un lieur PEG qui possède un groupe amino à une extrémité. Le processus comprend généralement les étapes suivantes :
Activation de la pomalidomide : La pomalidomide est activée à l’aide d’un agent de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un solvant approprié comme le diméthylformamide (DMF).
Fixation du lieur PEG : La pomalidomide activée est ensuite mise à réagir avec un lieur PEG qui possède un groupe amino, ce qui forme le conjugué souhaité.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification efficaces pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le pomalidomide-amino-PEG3-NH2 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe amino du lieur PEG peut participer à des réactions de substitution nucléophile.
Réactions de couplage : Le composé peut former des liaisons amides avec des molécules contenant un groupe carboxyle.
Réactifs et conditions courantes :
Réactifs : Les réactifs courants comprennent les agents de couplage comme la DCC et les solvants comme le DMF.
Conditions : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées pour faciliter le processus de couplage
Produits principaux : Le produit principal formé par ces réactions est le conjugué this compound, qui peut être utilisé ensuite dans la synthèse des PROTAC .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Il est utilisé comme bloc de construction pour la synthèse des PROTAC, qui sont des outils précieux pour l’étude de la dégradation des protéines.
Biologie : Le composé est utilisé dans la recherche pour comprendre les mécanismes de dégradation des protéines et le rôle des E3 ligases.
Médecine : Le this compound est utilisé dans le développement de thérapies ciblées pour des maladies comme le cancer, où la dégradation sélective des protéines peut être bénéfique.
Industrie : Le composé est utilisé dans la production de réactifs et d’outils spécialisés pour la recherche biochimique
Applications De Recherche Scientifique
Pomalidomide-amino-PEG3-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is employed in research to understand the mechanisms of protein degradation and the role of E3 ligases.
Medicine: this compound is used in the development of targeted therapies for diseases such as cancer, where selective protein degradation can be beneficial.
Industry: The compound is utilized in the production of specialized reagents and tools for biochemical research
Mécanisme D'action
Le mécanisme d’action du pomalidomide-amino-PEG3-NH2 implique son rôle de conjugué ligand-lieur dans la technologie PROTAC. Le composé se lie à la céréblone, une E3 ubiquitine ligase, et facilite le recrutement des protéines cibles dans le système ubiquitine-protéasome. Cela conduit à l’ubiquitination et à la dégradation subséquente des protéines cibles, ce qui module ainsi leurs niveaux dans la cellule .
Comparaison Avec Des Composés Similaires
Composés similaires :
Pomalidomide-PEG3-C2-NH2 TFA : Un autre conjugué ligand-lieur de la céréblone utilisé dans la technologie PROTAC.
Chlorhydrate de pomalidomide-PEG3-NH2 : Une forme de sel de chlorhydrate du composé avec des applications similaires.
Unicité : Le pomalidomide-amino-PEG3-NH2 est unique en raison de sa structure spécifique, qui comprend un lieur PEG avec un groupe amino. Cette structure permet une conjugaison polyvalente avec diverses molécules cibles, ce qui en fait un outil précieux dans la synthèse des PROTAC et d’autres thérapies ciblées .
Propriétés
Formule moléculaire |
C21H26N4O8 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C21H26N4O8/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28) |
Clé InChI |
XVWLOWJQNIVCEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)




